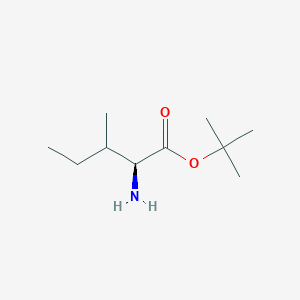
Tert-butyl (2S,3S)-2-amino-3-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucine t-butyl ester: is a derivative of the essential amino acid L-isoleucine. It is commonly used in organic synthesis and as an intermediate in the pharmaceutical industry. The compound is known for its stability and solubility, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Isoleucine t-butyl ester can be synthesized through the esterification of L-isoleucine with tert-butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of L-isoleucine t-butyl ester often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: L-Isoleucine t-butyl ester undergoes various chemical reactions, including:
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed:
Hydrolysis: L-Isoleucine and tert-butanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
L-Isoleucine t-butyl ester has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceutical Industry: Serves as an intermediate in the production of various drugs.
Agrochemicals: Utilized in the synthesis of agrochemical compounds.
Dyestuffs: Acts as a precursor in the production of dyes.
Wirkmechanismus
The mechanism of action of L-isoleucine t-butyl ester primarily involves its role as a precursor or intermediate in chemical reactions. It participates in esterification, hydrolysis, and transesterification reactions, facilitating the formation of various products. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
- L-Isoleucine methyl ester
- L-Isoleucine ethyl ester
- L-Isoleucine propyl ester
- L-Isoleucine butyl ester
Comparison: L-Isoleucine t-butyl ester is unique due to its stability and solubility compared to other esters of L-isoleucine. The tert-butyl group provides steric hindrance, making it less prone to hydrolysis and more stable under various conditions. This stability makes it a preferred choice in many synthetic applications .
Eigenschaften
CAS-Nummer |
16874-08-1 |
|---|---|
Molekularformel |
C10H21NO2 |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-7(2)8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
DRWKBZREIMLHDX-YUMQZZPRSA-N |
SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N |
Key on ui other cas no. |
16874-08-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















